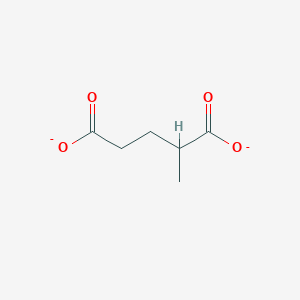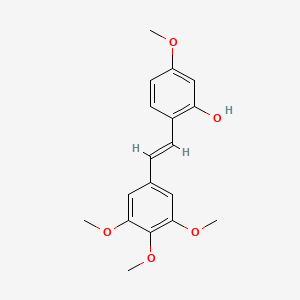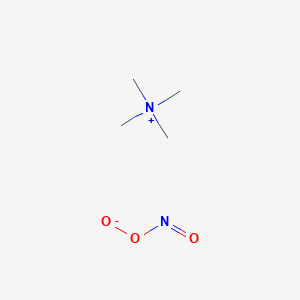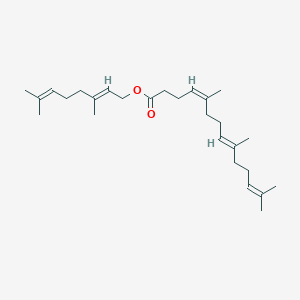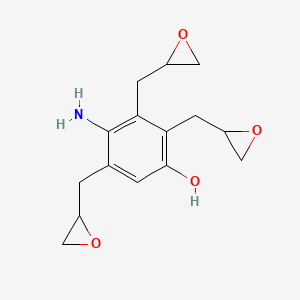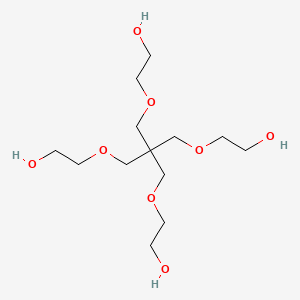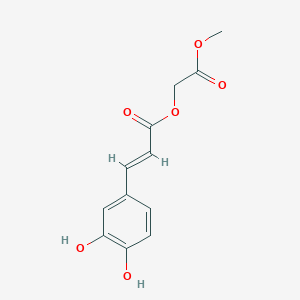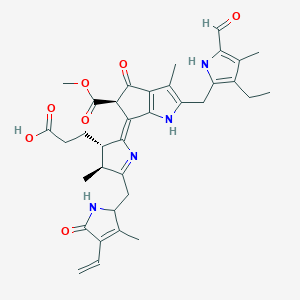
Primary fluorescent chlorophyll catabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Primary fluorescent chlorophyll catabolite is a member of bilenes. It derives from a bilene-b. It is a conjugate base of a primary fluorescent chlorophyll catabolite(1-). It is a conjugate acid of a primary fluorescent chlorophyll catabolite(2-).
Applications De Recherche Scientifique
1. Role in Chlorophyll Breakdown and Senescence
- Primary fluorescent chlorophyll catabolite (pFCC) is a key intermediate in the chlorophyll breakdown pathway during leaf senescence. In Arabidopsis thaliana, chlorophyll is metabolized to nonfluorescent chlorophyll catabolites (NCCs) and fluorescent chlorophyll catabolites (FCCs), including pFCC, indicating the essential role of pFCC in the degreening process (Pružinská et al., 2005).
2. Structural Insights and Chemical Properties
- The structure and optical properties of pFCCs have been studied in various plants, such as sweet pepper (Capsicum annuum), providing insights into their chemical nature and potential applications in understanding plant metabolism (Mühlecker et al., 2000).
3. Photophysical Properties and Potential Applications
- Photophysical properties of FCCs, such as their fluorescence and ability to generate singlet oxygen, have been examined, suggesting potential uses in plant stress signaling and defense mechanisms (Jockusch et al., 2014).
4. Nonenzymatic Reactions in Chlorophyll Breakdown
- Studies on the nonenzymatic conversion of FCCs to NCCs highlight the chemical dynamics of chlorophyll breakdown, potentially useful in understanding plant senescence and stress responses at a molecular level (Oberhuber et al., 2003).
Propriétés
Nom du produit |
Primary fluorescent chlorophyll catabolite |
|---|---|
Formule moléculaire |
C35H40N4O7 |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
3-[(2Z,3S,4S)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-2-[(5R)-2-[(3-ethyl-5-formyl-4-methyl-1H-pyrrol-2-yl)methyl]-5-methoxycarbonyl-3-methyl-4-oxo-1H-cyclopenta[b]pyrrol-6-ylidene]-4-methyl-3,4-dihydropyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O7/c1-8-19-15(3)26(14-40)36-25(19)13-24-18(6)28-32(38-24)29(30(33(28)43)35(45)46-7)31-21(10-11-27(41)42)17(5)22(37-31)12-23-16(4)20(9-2)34(44)39-23/h9,14,17,21,23,30,36,38H,2,8,10-13H2,1,3-7H3,(H,39,44)(H,41,42)/b31-29-/t17-,21-,23?,30+/m0/s1 |
Clé InChI |
ULSSSZOYSMVFIJ-NPQUFKRBSA-N |
SMILES isomérique |
CCC1=C(NC(=C1C)C=O)CC2=C(C3=C(N2)/C(=C\4/[C@H]([C@@H](C(=N4)CC5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)/[C@H](C3=O)C(=O)OC)C |
SMILES |
CCC1=C(NC(=C1C)C=O)CC2=C(C3=C(N2)C(=C4C(C(C(=N4)CC5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C(C3=O)C(=O)OC)C |
SMILES canonique |
CCC1=C(NC(=C1C)C=O)CC2=C(C3=C(N2)C(=C4C(C(C(=N4)CC5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C(C3=O)C(=O)OC)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



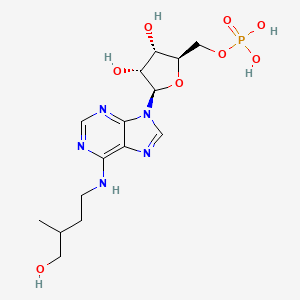
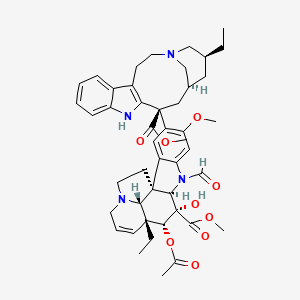
![methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
